
PKR Inhibitor
概要
説明
タンパク質キナーゼRNA活性化 (PKR) 阻害剤は、タンパク質キナーゼRNA活性化酵素の活性を阻害する化合物です。この酵素は、タンパク質合成の調節、ウイルス感染への対応、アポトーシスの誘導など、さまざまな細胞プロセスにおいて重要な役割を果たしています。 PKR 阻害剤は、がん、ウイルス感染、神経変性疾患などの治療における潜在的な治療的用途のために、大きな注目を集めています .
準備方法
合成経路と反応条件
PKR 阻害剤の合成には、多くの場合、コンピューター支援薬物設計を使用して潜在的な化合物を特定することが含まれます。そのような化合物の1つは、6-アミノ-3-メチル-2-オキソ-N-フェニル-2,3-ジヒドロ-1H-ベンゾ[d]イミダゾール-1-カルボキサミドです。 この化合物の合成経路には、特定の条件下で2-アミノベンゾイミダゾールとフェニルイソシアネートを反応させることが含まれます . 別の方法は、T4 RNAリガーゼを使用してRNA環を合成することであり、これは免疫原性が最小限に抑えられ、PKR活性化を効果的に抑制するために短い二本鎖RNA領域を形成します .
工業生産方法
PKR 阻害剤の工業生産には、通常、高収率と純度を確保するために、最適化された反応条件を使用して大規模合成が行われます。自動合成および精製技術の使用は、生産プロセスを合理化し、コストを削減するために一般的です。
化学反応の分析
反応の種類
PKR 阻害剤は、次のようなさまざまな化学反応を受けます。
酸化: 酸素の添加または水素原子の除去を伴います。
還元: 水素原子の添加または酸素の除去を伴います。
置換: 1つの官能基を別の官能基で置き換えることを伴います。
一般的な試薬と条件
PKR 阻害剤の合成に使用される一般的な試薬には、フェニルイソシアネート、2-アミノベンゾイミダゾール、T4 RNAリガーゼなどがあります。反応条件には、多くの場合、目的の化学的変換を確保するために、特定の温度、pHレベル、触媒が含まれます。
主な生成物
これらの反応から生成される主な生成物は、タンパク質キナーゼRNA活性化酵素の活性を効果的に阻害する化合物です。 これらの生成物は、PKRのATP結合部位に結合して自己リン酸化を阻害する能力によって特徴付けられます .
科学研究への応用
PKR 阻害剤は、次のような幅広い科学研究に応用されています。
化学: タンパク質合成と細胞シグナル伝達経路の調節を研究するためのツールとして使用されます。
生物学: ストレスやウイルス感染に対する細胞の応答におけるPKRの役割を調査するために使用されます。
医学: がん、ウイルス感染、神経変性疾患などの疾患を治療するための潜在的な治療薬.
産業: PKR関連経路を標的とする新しい薬剤と治療戦略の開発に使用されます。
科学的研究の応用
Oncological Applications
PKR inhibitors have shown considerable efficacy in cancer treatment, particularly in hepatocellular carcinoma (HCC) and colorectal cancer (CRC).
Hepatocellular Carcinoma
The PKR inhibitor C16 has been extensively studied for its anti-tumor properties in HCC. Research indicates that C16 suppresses tumor cell proliferation and angiogenesis:
- Mechanism : C16 decreases the phosphorylation of PKR, leading to reduced expression of growth factors involved in tumor progression. In vitro studies demonstrated that C16 inhibited the growth of Huh7 cells in a dose-dependent manner .
- In Vivo Studies : Xenograft models showed that daily administration of C16 significantly reduced tumor volumes compared to control groups. Histopathological analysis revealed decreased microvessel density in tumors treated with C16, indicating reduced angiogenesis .
Colorectal Cancer
In colorectal cancer models, C16 has been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor, leading to G1 phase cell cycle arrest:
- Effects on Cell Proliferation : Studies demonstrated that treatment with C16 resulted in decreased proliferation of CRC cells by modulating the cell cycle .
- Potential as a Therapeutic Agent : The ability of PKR inhibitors like C16 to regulate cell cycle dynamics positions them as potential candidates for CRC therapy .
Neurological Applications
PKR inhibitors also hold promise in treating neurodegenerative diseases, particularly Alzheimer’s disease (AD).
Alzheimer’s Disease
Recent studies have identified selective PKR inhibitors as potential treatments for cognitive deficits associated with AD:
- Neuroprotective Effects : A novel this compound (SAR439883) demonstrated significant neuroprotective effects in mouse models of AD. It improved memory performance in spatial recognition tests and reduced neuroinflammation markers such as interleukin-1β .
- Mechanism : The inhibition of PKR activity was linked to the restoration of synaptic proteins and amelioration of cognitive impairments induced by amyloid-beta oligomers .
Mechanistic Insights
The mechanisms through which PKR inhibitors exert their effects are multifaceted:
- Regulation of Protein Expression : Inhibition of PKR leads to alterations in the expression levels of various proteins involved in cell cycle regulation and apoptosis.
- Impact on Neurotransmission : PKR activity influences synaptic plasticity; its inhibition can enhance long-term potentiation (LTP) and improve learning and memory functions .
Case Studies and Clinical Relevance
Several case studies highlight the efficacy of PKR inhibitors across different conditions:
作用機序
PKR阻害剤は、タンパク質キナーゼRNA活性化酵素のATP結合部位に結合することにより作用を発揮し、それによってその自己リン酸化とそれに続く活性化を防ぎます。この阻害は、タンパク質合成の調節に不可欠な真核生物開始因子2アルファのリン酸化をブロックします。 PKRを阻害することで、これらの化合物はアポトーシスの誘導を防ぎ、プロ炎症性サイトカインの産生を減らすことができます .
類似化合物との比較
PKR阻害剤は、次のような他の類似化合物と比較することができます。
C16: Jammiらによって発見されたイミダゾロオキシンドール骨格ベースのPKR阻害剤。
N-(2-(1H-インドール-3-イル)エチル)-4-(2-メチル-1H-インドール-3-イル)ピリミジン-2-アミン: Brykらによって報告された別のPKR阻害剤。
SAR439883: アルツハイマー病の実験モデルで神経保護薬理学的活性を示している、新規の選択的PKR阻害剤.
これらの化合物は、同様の作用機序を共有しますが、化学構造と特定の結合親和性は異なります。各化合物の独自性は、その効力、選択性、治療の可能性にあります。
生物活性
Protein kinase R (PKR) is a serine/threonine kinase that plays a critical role in various biological processes, including antiviral responses, inflammation, and cellular stress signaling. The inhibition of PKR has garnered significant attention due to its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. This article delves into the biological activity of PKR inhibitors, highlighting recent research findings, case studies, and relevant data.
Overview of PKR and Its Functions
PKR is activated by double-stranded RNA (dsRNA), which is often produced during viral infections. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to inhibition of protein synthesis and induction of apoptosis in infected cells. Additionally, PKR is involved in inflammatory responses by modulating cytokine production and inflammasome activation .
PKR inhibitors function by preventing the phosphorylation of eIF2α or by directly inhibiting the kinase activity of PKR. This inhibition can lead to various biological effects depending on the context:
- Antitumor Activity : Inhibition of PKR has been shown to suppress tumor cell proliferation and angiogenesis. For instance, the PKR inhibitor C16 demonstrated significant anti-tumor effects in hepatocellular carcinoma (HCC) models by reducing tumor growth and microvessel density .
- Neuroprotection : Selective PKR inhibitors have been identified as potential treatments for neurodegenerative diseases like Alzheimer's disease (AD). In preclinical models, these inhibitors improved cognitive deficits and reduced neuroinflammation associated with AD pathology .
- Metabolic Regulation : Studies indicate that PKR inhibitors can enhance insulin sensitivity and improve glucose homeostasis in models of obesity and insulin resistance. This suggests a role for PKR in metabolic disorders .
1. C16 in Hepatocellular Carcinoma
A study investigated the effects of C16 on HCC cells both in vitro and in vivo. The results showed:
- In vitro : C16 reduced the phosphorylation of PKR in a dose-dependent manner, leading to decreased cell proliferation.
- In vivo : Mice treated with C16 exhibited smaller tumor sizes compared to controls, with significant reductions in angiogenesis as evidenced by decreased microvessel density (MVD) .
Treatment Group | Tumor Volume (mm³) | MVD (per mm²) |
---|---|---|
Control | 150 ± 20 | 45 ± 5 |
C16 (300 µg/kg) | 80 ± 15 | 20 ± 3 |
2. SAR439883 in Alzheimer’s Disease
The novel selective this compound SAR439883 was tested in ApoE4 mouse models:
- Cognitive Tests : The inhibitor significantly improved performance in memory tasks like the Barnes maze.
- Biochemical Analysis : Treatment led to reduced levels of pro-inflammatory cytokines and restored synaptic protein levels .
Treatment Group | Memory Score (Y-maze) | IL-1β Levels (pg/mL) |
---|---|---|
Control | 30 ± 5 | 250 ± 30 |
SAR439883 | 60 ± 10 | 100 ± 15 |
Research Findings
Recent studies have elucidated various pathways influenced by PKR inhibition:
- Inflammation Modulation : Inhibition of PKR reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18, highlighting its role in dampening inflammatory responses during innate immunity .
- Viral Response : By inhibiting PKR, certain viral pathogens can evade host defenses; thus, understanding this interaction is crucial for developing antiviral therapies .
特性
IUPAC Name |
(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-BAQGIRSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159885-47-8, 608512-97-6 | |
Record name | C-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolo-oxindole PKR inhibitor C16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C-16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].
ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.
ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:
- In vitro:
- Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
- Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
- Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
- In vivo:
- A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
- Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
- C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].
ANone: The research suggests that PKR inhibitors hold promise for various applications, including:
- Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
- Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
- Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].
A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。